PHILLYGENIN

Übersicht

Beschreibung

Phillygenin is a lignan compound extracted from the fruit of Forsythia suspensa, a plant widely used in traditional Chinese medicine. This compound is known for its diverse biological activities, including anti-inflammatory, anti-tumor, and antibacterial properties . Despite its potential, the development and application of this compound are limited due to its poor bioavailability and low solubility .

Wissenschaftliche Forschungsanwendungen

Chemie: Phillygenin wird als Ausgangsmaterial für die Synthese anderer bioaktiver Verbindungen verwendet.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen über mehrere molekulare Zielstrukturen und Signalwege:

Entzündungshemmend: this compound hemmt die Aktivierung des Nuclear Factor Kappa B (NF-κB)-Signalwegs, wodurch die Produktion von proinflammatorischen Zytokinen reduziert wird.

Antibakteriell: this compound stört die Biofilmbildung von Bakterien und verursacht ATP-Leckage, was zum Absterben von Bakterienzellen führt.

Wirkmechanismus

Phillygenin, also known as Forsythigenol, is a lignan derived from Forsythia suspensa and has been recognized for its wide range of biological and pharmacological activities .

Target of Action

This compound’s primary targets are Akt and Helicobacter pylori (H. pylori) . Akt is a key node in several primary pathways related to the inflammatory response, including MAPK, PI3K-Akt, T-cell receptor, and m-TOR signaling pathway . H. pylori is a bacterium that can cause infections in the stomach .

Mode of Action

This compound interacts with its targets in several ways. It targets an allosteric inhibit pocket on Akt, reducing Akt phosphorylation . This interaction alleviates multiple inflammatory-associated downstream signal transduction pathways, including IKKα/β and NF-κB . In the case of H. pylori, this compound inhibits biofilm formation and induces ATP leakage .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the MAPK, PI3K-Akt, T-cell receptor, and m-TOR signaling pathways related to the inflammatory response . It also regulates the genes of Nhac, caggamma, MATE, MdoB, flagellinA, and lptB, leading to the weakening of H. pylori’s acid resistance and virulence .

Pharmacokinetics

This compound’s development and application have been restricted due to its poor bioavailability and low solubility . A self-microemulsifying drug delivery system has been developed to improve the oral bioavailability of this compound . This system significantly enhances the bioavailability of this compound, with the relative bioavailability being 588.7% compared to the this compound suspension .

Result of Action

This compound’s action results in molecular and cellular effects. It reduces inflammatory responses and influences glucose metabolic parameters by inhibiting Akt phosphorylation . It also inhibits the activation of hepatic stellate cells (HSCs), leading to reduced collagen deposition . In the case of H. pylori, this compound inhibits biofilm formation, induces ATP leakage, and reduces the bacterium’s acid resistance and virulence .

Action Environment

This compound presents a better antibacterial effect on H. pylori in an acidic environment . After 24 days of induction on H. pylori with 1/4 MIC of this compound, no change was found in the MIC of H. pylori . This suggests that this compound has a low risk of resistance development by H. pylori .

Biochemische Analyse

Biochemical Properties

Phillygenin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with Labrafil M1944CS, Cremophor EL, and polyethylene glycol 400 (PEG-400) in a self-microemulsifying drug delivery system . This interaction helps improve the oral bioavailability of this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to improve liver function and reduce the progress of liver fibrosis . This compound inhibits the activation of hepatic stellate cells (HSCs), which are central to the development of liver fibrosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the Wnt/β-catenin pathway, which plays a crucial role in the progression of liver fibrosis . By inhibiting this pathway, this compound curbs liver fibrosis through the inhibition of HSC activation and collagen accumulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The self-microemulsifying drug delivery system of this compound exhibits satisfactory stability . The in vitro dissolution experiment indicated that the cumulative dissolution rate of the self-microemulsifying drug delivery system of this compound was significantly better than that of free this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. After oral administration in rats, the bioavailability of this compound was significantly enhanced by the self-microemulsifying drug delivery system .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Phillygenin kann durch verschiedene chemische Reaktionen synthetisiert werden, an denen der Vorläufer Phillyrin beteiligt ist. Eine gängige Methode beinhaltet die Hydrolyse von Phillyrin, um this compound zu erzeugen. Dieser Prozess erfordert typischerweise saure oder enzymatische Bedingungen, um die glykosidische Bindung in Phillyrin zu spalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound häufig aus Forsythia suspensa durch Lösungsmittelextraktionsverfahren gewonnen. Das Pflanzenmaterial wird zunächst getrocknet und gemahlen und dann mit Lösungsmitteln wie Ethanol oder Methanol extrahiert. Der Extrakt wird dann mit Techniken wie Säulenchromatographie gereinigt, um this compound zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Phillygenin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die möglicherweise verstärkte biologische Aktivitäten aufweisen.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren, wodurch möglicherweise seine pharmakologischen Eigenschaften verändert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Verschiedene Reagenzien, einschließlich Halogene und Alkylierungsmittel, können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten this compound-Verbindungen erzeugen können .

Vergleich Mit ähnlichen Verbindungen

Phillygenin ist unter den Lignanverbindungen einzigartig aufgrund seiner spezifischen biologischen Aktivitäten und molekularen Zielstrukturen. Ähnliche Verbindungen umfassen:

Phillyrin: Der Glykosid-Vorläufer von this compound, der ebenfalls entzündungshemmende und antioxidative Eigenschaften aufweist.

Epipinoresinol: Eine weitere Lignanverbindung mit ähnlichen antioxidativen und entzündungshemmenden Aktivitäten.

This compound zeichnet sich durch seine starke antibakterielle Aktivität und seine Fähigkeit aus, die Biofilmbildung zu hemmen, was es zu einer wertvollen Verbindung für die Entwicklung neuer therapeutischer Wirkstoffe macht .

Eigenschaften

IUPAC Name |

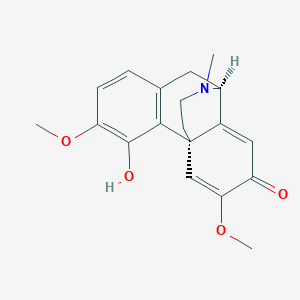

4-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-26-20(14(15)10-27-21)12-4-6-16(22)18(8-12)24-2/h4-9,14-15,20-22H,10-11H2,1-3H3/t14-,15-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJKKWDCUOOTEW-YJPXFSGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197588 | |

| Record name | Phillygenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-39-8 | |

| Record name | Phillygenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phillygenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SYLVATESMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886IAL08GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of phillygenin?

A1: Research indicates that this compound interacts with multiple molecular targets, influencing various signaling pathways. Some key targets include:* RhoA: this compound directly targets RhoA, acting as an inhibitor and counteracting the effects of RhoA activators. This interaction modulates ROCK1 activity and downstream NF-κB/NFATc1/c-fos signaling, impacting osteoclast differentiation and bone loss. [] * Pregnane X Receptor (PXR): this compound binds to PXR, inhibiting NF-κB P65 activity. This interaction contributes to its anti-inflammatory effects in acute lung injury models by suppressing the expression of phosphorylated JNK, P38, Erk, and P65. [] * Akt: this compound allosterically inhibits Akt, reducing its phosphorylation and subsequently attenuating inflammatory responses and influencing glucose metabolic parameters. This inhibition affects downstream signaling pathways, including IKKα/β, NF-κB, and GSK3β. []* Cav2.2 Calcium Channels: this compound inhibits Cav2.2 calcium channels in rat cerebrocortical nerve terminals, reducing calcium influx and suppressing glutamate release. This effect is linked to the suppression of the MAPK/ERK/synapsin I signaling cascade, suggesting a potential role in neuroprotection. []

Q2: How does this compound's interaction with these targets translate into its observed biological effects?

A2: this compound's interaction with these targets triggers a cascade of downstream effects contributing to its diverse biological activities. For example:* Anti-inflammatory activity: By inhibiting NF-κB signaling through its interaction with PXR and Akt, this compound reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-18. [, ] This effect contributes to its efficacy in models of acute lung injury, arthritis, and colitis. [, , , ]* Anti-osteoclastogenic effect: this compound's inhibition of RhoA leads to the suppression of osteoclast differentiation and bone resorption. This effect is mediated through the modulation of ROCK1 activity and the NF-κB/NFATc1/c-fos pathway. []* Anti-cancer activity: this compound has shown anti-cancer effects in various models. While the specific mechanisms may vary depending on the cancer type, its interaction with targets like MELK [] and its modulation of cell cycle progression and apoptosis [, ] play crucial roles.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C23H24O6 and a molecular weight of 396.43 g/mol. []

Q4: Are there any spectroscopic data available for characterizing this compound?

A4: Yes, spectroscopic techniques, especially nuclear magnetic resonance (NMR), have been extensively used to characterize this compound. ¹³C-NMR spectroscopy played a crucial role in determining the position of glucose linkage in phillyrin, a glycoside of this compound. []

Q5: What is known about the stability of this compound under various conditions?

A5: While specific stability data under varying conditions is limited in the provided research, one study developed a self-microemulsifying drug delivery system (SMEDDS) of this compound and reported satisfactory stability. [] This suggests that formulation strategies can be employed to enhance this compound's stability and bioavailability.

Q6: What formulation strategies have been explored to improve this compound's delivery?

A6: Researchers have investigated SMEDDS as a promising approach to enhance this compound's oral bioavailability. [] This formulation demonstrated significantly improved dissolution and bioavailability compared to free this compound in rat studies.

Q7: Is there information available regarding the safety profile and toxicology of this compound?

A7: While the provided research focuses on this compound's pharmacological activities, comprehensive toxicology studies and information on SHE regulations are limited within these papers.

Q8: What is known about the pharmacokinetics of this compound?

A8: Research suggests that this compound is efficiently absorbed after oral administration, with an oral bioavailability of 56.4% observed in mice. [] Following administration, two primary metabolites, hydroxylated and dimethylated this compound, have been identified in mouse urine. []

Q9: What in vitro models have been used to study this compound's activity?

A9: Various cell-based assays have been employed to investigate this compound's effects. Examples include:* RAW264.7 cells: This macrophage cell line is commonly used to study inflammation, and this compound has demonstrated anti-inflammatory effects in LPS-stimulated RAW264.7 cells. [] * BEAS-2B cells: This human bronchial epithelial cell line is used in respiratory disease models. This compound was shown to attenuate inflammation and apoptosis in LPS-induced BEAS-2B cells. [] * A549 and SPC-A1 cells: These human lung adenocarcinoma cell lines are used in cancer research. This compound inhibited proliferation and induced apoptosis in these cells. []* Primary Mouse Bone Marrow Macrophages (mBMMs): this compound inhibited osteoclastogenesis in mBMMs, providing insights into its effects on bone metabolism. []

Q10: What in vivo models have been used to assess this compound's efficacy?

A10: Several animal models have been employed to evaluate this compound's therapeutic potential:* LPS-induced acute pneumonia: this compound demonstrated protective effects in rat models of LPS-induced pneumonia, reducing lung injury, inflammatory cell infiltration, and cytokine levels. [, ] * DSS-induced colitis: this compound alleviated symptoms in mice with DSS-induced colitis, improving disease activity index, colon length, and histological damage. [] It also protected the intestinal barrier and modulated gut microbiota. [, ] * Carbon tetrachloride (CCl4)-induced liver fibrosis: this compound ameliorated liver injury, fibrosis, and inflammation in CCl4-treated mice, suggesting potential for treating liver fibrosis. []* Ovariectomy-induced bone loss: this compound inhibited bone loss in ovariectomized mice, highlighting its potential for managing osteoporosis. []

Q11: How does the formulation of this compound affect its dissolution and solubility?

A11: Formulating this compound as SMEDDS significantly enhanced its dissolution rate compared to free this compound. [] This improved dissolution is likely a key factor contributing to the enhanced oral bioavailability observed with the SMEDDS formulation.

Q12: What are some key historical milestones in this compound research?

A12: Research on this compound has progressed from initial isolation and structural elucidation to exploring its therapeutic potential in various disease models. Early studies focused on its presence in traditional medicinal plants like Forsythia suspensa. Over time, research has uncovered its diverse biological activities, leading to investigations into its mechanisms of action and potential applications in areas like inflammation, cancer, and bone disorders. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.